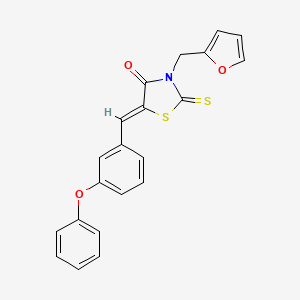

(5Z)-3-(furan-2-ylmethyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5Z)-3-(furan-2-ylmethyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 4-thiazolidinone core with a benzylidene substituent at position 5 and a furan-2-ylmethyl group at position 2. The Z-configuration of the benzylidene double bond is critical for its bioactivity, as stereoelectronic effects influence molecular interactions . This compound is synthesized via a three-step protocol involving condensation of 3-phenoxybenzaldehyde with a rhodanine precursor, followed by functionalization at the N-3 position .

Properties

IUPAC Name |

(5Z)-3-(furan-2-ylmethyl)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S2/c23-20-19(27-21(26)22(20)14-18-10-5-11-24-18)13-15-6-4-9-17(12-15)25-16-7-2-1-3-8-16/h1-13H,14H2/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELJGUNUUGIEHZ-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

Introduction of Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

Formation of Phenoxybenzylidene Substituent: The phenoxybenzylidene group can be introduced through a condensation reaction between the thiazolidinone derivative and 3-phenoxybenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the C2 Position

The 2-thioxo group undergoes nucleophilic displacement reactions, particularly with amines, to yield 2-amino derivatives. This reactivity is critical for generating analogs with enhanced bioactivity.

Example Reaction:

Key Data:

-

Reagents: Primary/secondary amines (e.g., morpholine, thiomorpholine) under microwave irradiation (150–200 W, 100–120°C) .

-

Selectivity: Substitution occurs exclusively at the C2 position due to the electron-withdrawing effect of the thioxo group .

Cycloaddition Reactions

The conjugated 5-arylidene moiety participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused heterocyclic systems.

Example Reaction:

Key Observations:

-

Stereochemistry: The Z-configuration of the benzylidene group directs regioselectivity .

-

Applications: Used to synthesize polycyclic structures for drug discovery .

Oxidation and Reduction

The thiazolidinone ring and exocyclic double bond are redox-active sites.

Oxidation:

-

Reagents: HO/AcOH or KMnO in acidic media.

-

Products: Sulfoxide or sulfone derivatives at C2; epoxidation of the 5-arylidene double bond is less common.

Reduction:

-

Reagents: NaBH or H/Pd-C.

-

Products: Saturation of the 5-arylidene double bond, yielding dihydrothiazolidinone derivatives.

Hydrolysis and Ring-Opening

Under strongly acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis.

Example Reaction:

Key Data:

Electrophilic Aromatic Substitution

The 3-phenoxybenzylidene group undergoes electrophilic substitution (e.g., nitration, halogenation) at the aromatic rings.

Example Reaction:

Key Observations:

Complexation with Metal Ions

The thioxo group and furan oxygen act as ligands for transition metals (e.g., Cu, Fe), forming chelates.

Example Reaction:

Key Data:

-

Applications: Metal complexes show enhanced antimicrobial activity compared to the parent compound .

Comparative Reactivity Table

Scientific Research Applications

Anticancer Activity

Research has shown that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have indicated that (5Z)-3-(furan-2-ylmethyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones could effectively target Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells. The compound was synthesized and tested against various cancer cell lines, showing promising results in reducing cell viability and inducing cell death through caspase activation .

Antimicrobial Properties

Thiazolidinones have been recognized for their antimicrobial activities against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:

In an investigation into the antimicrobial efficacy of thiazolidinone derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study:

Research highlighted in the European Journal of Pharmacology illustrated that thiazolidinones could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may be beneficial in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Material Science Applications

Beyond biological applications, this compound's unique chemical structure allows it to be explored in material science for developing novel materials with specific properties.

Organic Electronics

The incorporation of thiazolidinone derivatives into organic electronic devices has been investigated due to their electronic properties.

Case Study:

A study focused on integrating thiazolidinone compounds into organic light-emitting diodes (OLEDs) showed enhanced performance characteristics, including improved charge transport and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

Antimicrobial Activity: Inhibits the growth of bacteria by interfering with cell wall synthesis or protein function.

Anti-inflammatory Activity: Modulates the activity of inflammatory mediators such as cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro in ): Enhance antibacterial activity but may reduce solubility.

- Hydrophilic Substituents (e.g., morpholine in ): Improve solubility, critical for drug delivery.

- Aromatic Bulky Groups (e.g., phenoxy in the target compound): Likely enhance binding to hydrophobic enzyme pockets, analogous to fluorobenzylidene derivatives in anticancer studies .

Key Observations :

Physical and Crystallographic Properties

Substituents significantly impact melting points and crystal packing:

Biological Activity

The compound (5Z)-3-(furan-2-ylmethyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thioketones with aldehydes or ketones. The specific compound can be synthesized using a method that combines furan derivatives with phenoxybenzaldehyde in the presence of appropriate catalysts. This synthetic route is crucial for obtaining compounds with desired biological properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus and Escherichia coli were among the tested organisms, showing promising inhibition zones at various concentrations.

- A study reported a minimum inhibitory concentration (MIC) of 16–32 mg/mL against Staphylococcus aureus , highlighting its potential as an antibacterial agent .

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using assays such as DPPH and ABTS. Results indicate that:

- The compound exhibits a significant reduction in radical species, comparable to established antioxidants like Vitamin E.

- Specific derivatives showed EC50 values indicating they are significantly more effective than ibuprofen in scavenging free radicals .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives is well-documented. The compound has shown:

- Cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer).

- Mechanistic studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation .

Case Studies

Several studies have focused on the biological evaluation of thiazolidinone derivatives:

- Antimicrobial Evaluation :

- Antioxidant Assessment :

- Anticancer Studies :

Data Summary

| Biological Activity | Test Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 16–32 mg/mL |

| Escherichia coli | Inhibition observed | |

| Antioxidant | DPPH Radical Scavenging | EC50: significantly lower than ibuprofen |

| Anticancer | HT29, H460 | Cytotoxic effects noted |

Q & A

Q. What synthetic methodologies are commonly used to prepare (5Z)-3-(furan-2-ylmethyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via a Knoevenagel condensation reaction between a thiazolidinone precursor (e.g., 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one) and an aromatic aldehyde (e.g., 3-phenoxybenzaldehyde). The reaction is catalyzed by bases such as piperidine or sodium acetate in refluxing ethanol or acetic acid. Monitoring via TLC and purification by recrystallization (e.g., using DMF/ethanol mixtures) are critical steps .

Q. How is the Z-configuration of the benzylidene group confirmed in this compound?

The Z-configuration is confirmed using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous bond length and angle data. For example, the torsion angle between the thiazolidinone ring and the benzylidene group typically falls between 170–180° in Z-isomers, distinguishing them from E-isomers. Additional validation employs NMR spectroscopy, where coupling constants (J) between vinylic protons align with Z-stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : To identify thioxo (C=S) stretches (~1200–1250 cm⁻¹) and carbonyl (C=O) vibrations (~1680–1720 cm⁻¹).

- ¹H/¹³C NMR : To resolve furan methylene protons (~4.5–5.0 ppm) and benzylidene aromatic protons.

- UV-Vis : To study conjugation effects via π→π* transitions (~300–350 nm).

- Mass spectrometry (HRMS) : For molecular ion confirmation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?

Systematic optimization involves screening catalysts (e.g., Lewis acids like ZnCl₂ vs. organic bases like triethylamine), solvents (polar aprotic vs. protic), and temperatures. For example, using THF as a solvent with 4-methyl-5-oxo-1,2-pyrazolidinium ylides as catalysts increases yields by 15–20% compared to ethanol-based systems. Kinetic studies via in situ IR or HPLC can identify rate-limiting steps .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For instance, the thioxo group exhibits high electron density (HOMO ~ -5.8 eV), making it reactive toward electrophiles. Molecular electrostatic potential (MEP) maps further highlight charge distribution, aiding in understanding interactions with biological targets .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Introducing electron-withdrawing groups (e.g., Cl or NO₂) at the para position of the benzylidene moiety enhances antibacterial activity (MIC ~ 2–4 µg/mL against S. aureus) by increasing membrane permeability. Conversely, methoxy groups reduce activity due to steric hindrance. SAR studies combined with molecular docking (e.g., against E. coli DNA gyrase) validate these trends .

Q. How can discrepancies in crystallographic data be resolved across studies?

Discrepancies in bond lengths (e.g., C=S: 1.62–1.65 Å vs. 1.68 Å) may arise from temperature-dependent lattice effects or refinement protocols. Cross-validation using high-resolution SC-XRD (≤ 100 K) and Hirshfeld surface analysis improves accuracy. For example, and report mean C–C bond deviations of 0.003 Å, suggesting high reliability .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise addition : Slow addition of the aldehyde to the thiazolidinone precursor minimizes dimerization.

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min, suppressing side reactions.

- Column chromatography : Hexane/ethyl acetate (1:9) gradients remove unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.